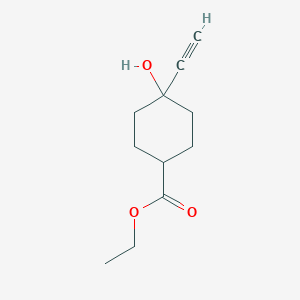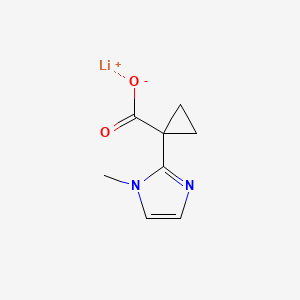
lithium(1+) 1-(1-methyl-1H-imidazol-2-yl)cyclopropane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium(1+) 1-(1-methyl-1H-imidazol-2-yl)cyclopropane-1-carboxylate is a compound that combines lithium with an imidazole derivative. Imidazoles are a class of heterocyclic compounds containing nitrogen atoms, which are known for their diverse applications in pharmaceuticals, agrochemicals, and other industries. The lithium ion in this compound can potentially enhance its reactivity and utility in various chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 1-(1-methyl-1H-imidazol-2-yl)cyclopropane-1-carboxylate typically involves the following steps:
Formation of 1-methyl-1H-imidazole: This can be achieved through the methylation of imidazole using methanol under acid-catalyzed conditions.
Cyclopropanation: The next step involves the formation of the cyclopropane ring. This can be done through a cyclopropanation reaction using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can also occur, especially at the carboxylate group, potentially converting it to an alcohol or aldehyde.
Substitution: The imidazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction could produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the imidazole ring.
科学研究应用
Lithium(1+) 1-(1-methyl-1H-imidazol-2-yl)cyclopropane-1-carboxylate has several scientific research applications:
Chemistry: It can be used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound may serve as a probe or ligand in biochemical studies, helping to elucidate the function of various biomolecules.
Industry: It can be used in the production of specialty chemicals and materials, including catalysts and polymers.
作用机制
The mechanism of action of lithium(1+) 1-(1-methyl-1H-imidazol-2-yl)cyclopropane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can participate in hydrogen bonding and other interactions with biological molecules, while the lithium ion may enhance the compound’s binding affinity and reactivity. The specific pathways involved depend on the context of its use, such as in biochemical assays or therapeutic applications.
相似化合物的比较
Similar Compounds
1-Methylimidazole: A simpler imidazole derivative without the cyclopropane and carboxylate groups.
Cyclopropane Carboxylic Acid: Contains the cyclopropane and carboxylate groups but lacks the imidazole ring.
Lithium Imidazole: Combines lithium with an imidazole ring but lacks the cyclopropane and carboxylate groups.
Uniqueness
Lithium(1+) 1-(1-methyl-1H-imidazol-2-yl)cyclopropane-1-carboxylate is unique due to the combination of its structural features The presence of the lithium ion, imidazole ring, cyclopropane ring, and carboxylate group provides a distinct set of chemical properties and reactivity
属性
分子式 |
C8H9LiN2O2 |
|---|---|
分子量 |
172.1 g/mol |
IUPAC 名称 |
lithium;1-(1-methylimidazol-2-yl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H10N2O2.Li/c1-10-5-4-9-6(10)8(2-3-8)7(11)12;/h4-5H,2-3H2,1H3,(H,11,12);/q;+1/p-1 |
InChI 键 |
PTPDIIZWKQEXMT-UHFFFAOYSA-M |
规范 SMILES |
[Li+].CN1C=CN=C1C2(CC2)C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



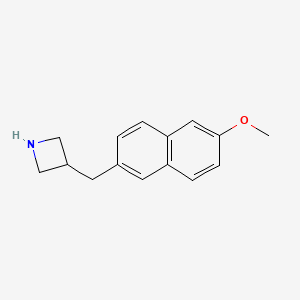
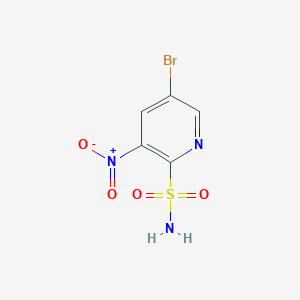

![2-[(2S)-2-amino-3-(1H-imidazol-4-yl)propanamido]aceticacid,bis(trifluoroaceticacid)](/img/structure/B13610080.png)
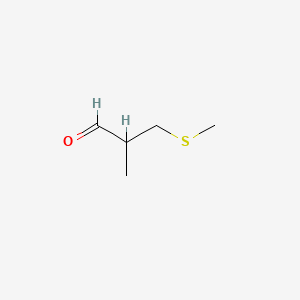
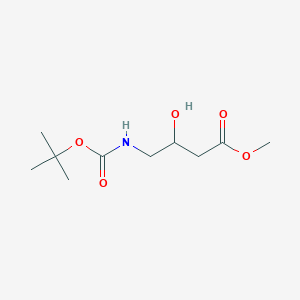
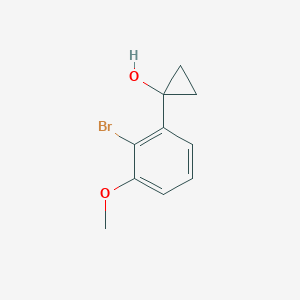
aminehydrochloride](/img/structure/B13610108.png)



